molecular formula C18H17Cl2N3O4 B13434796 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate CAS No. 203264-09-9

1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate

Cat. No.: B13434796
CAS No.: 203264-09-9
M. Wt: 410.2 g/mol
InChI Key: LWUSMMBQCGNXTQ-UHFFFAOYSA-N
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Description

1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is a synthetic imidazole derivative with antifungal properties. Structurally, it features a benzyloxy group attached to a 2,4-dichlorophenyl ethyl backbone and an imidazole ring, with a nitrate counterion (Figure 1). This compound is closely related to Miconazole Nitrate but differs in the substitution pattern: the benzyloxy group replaces the 2,4-dichlorobenzyloxy moiety present in Miconazole .

Properties

CAS No.

203264-09-9

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-phenylmethoxyethyl]imidazole;nitric acid

InChI

InChI=1S/C18H16Cl2N2O.HNO3/c19-15-6-7-16(17(20)10-15)18(11-22-9-8-21-13-22)23-12-14-4-2-1-3-5-14;2-1(3)4/h1-10,13,18H,11-12H2;(H,2,3,4)

InChI Key

LWUSMMBQCGNXTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate typically involves the reaction of 2,4-dichlorobenzyl chloride with benzyloxyethanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with imidazole under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate is used in various scientific research applications, including:

    Chemistry: As a reference material for analytical development and method validation.

    Biology: In studies related to its antifungal properties and interactions with biological systems.

    Medicine: As a component in antifungal formulations and for testing the efficacy of new antifungal agents.

    Industry: In the production of pharmaceuticals and as a standard for quality control

Mechanism of Action

The compound exerts its antifungal effects by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately the death of the fungal cell. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₈H₁₆Cl₂N₂O·HNO₃
  • Molecular Weight : 410.25 g/mol .
  • Role : Identified as Miconazole Nitrate Impurity H in pharmacopeial standards, this compound is monitored during drug manufacturing to ensure quality .

Structural Analogs of Miconazole Nitrate

Miconazole Nitrate
  • Structure : 1-[(2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
  • Molecular Weight : 479.14 g/mol .
  • Therapeutic Use : Topical treatment for vulvovaginal candidiasis, dermatophytosis, and cutaneous fungal infections .
  • Key Difference : The 2,4-dichlorobenzyloxy group enhances antifungal activity compared to the benzyloxy variant .
Econazole Nitrate
  • Structure : 1-[2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
  • Molecular Weight : 444.69 g/mol .
  • Therapeutic Use : Similar to Miconazole but with a 4-chlorobenzyloxy substituent, improving solubility and bioavailability .
Fenticonazole Nitrate
  • Structure : 1-[2-(2,4-dichlorophenyl)-2-[[4-(phenylsulfanyl)benzyl]oxy]ethyl]-1H-imidazole nitrate.
  • Molecular Weight : 550.41 g/mol .
  • Therapeutic Use : Broad-spectrum activity against Candida spp. and dermatophytes, attributed to the phenylsulfanyl group enhancing membrane penetration .
Sertaconazole Nitrate
  • Structure : 1-[2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole nitrate.
  • Molecular Weight : 513.25 g/mol .
  • Therapeutic Use : Superior efficacy in oropharyngeal candidiasis due to the benzothiophene moiety, which increases lipophilicity .

Pharmacological and Physicochemical Comparisons

Table 1: Structural and Functional Comparison
Compound Substituent (R-group) Molecular Weight (g/mol) Solubility Key Indications
Target Compound (Impurity H) Benzyloxy 410.25 Low water solubility N/A (Impurity)
Miconazole Nitrate 2,4-Dichlorobenzyloxy 479.14 Slightly soluble in water Dermatophytosis, candidiasis
Econazole Nitrate 4-Chlorobenzyloxy 444.69 Moderate solubility Cutaneous fungal infections
Fenticonazole Nitrate 4-(Phenylsulfanyl)benzyloxy 550.41 High lipophilicity Vulvovaginal candidiasis
Sertaconazole Nitrate 7-Chlorobenzothiophen-3-yl 513.25 High tissue penetration Oropharyngeal candidiasis
Mechanistic Insights :
  • The 2,4-dichlorophenyl group in all compounds inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .
  • Substituent variations (e.g., benzyloxy vs. chlorobenzyloxy) alter pharmacokinetics. For example, Econazole’s 4-chloro group improves water solubility, enabling better absorption than Miconazole .

Research Findings on Efficacy and Stability

Target Compound (Impurity H) :

  • Lacks therapeutic efficacy due to reduced binding affinity from the absence of chlorine atoms on the benzyloxy group .
  • Monitored as a degradation product in Miconazole formulations to ensure drug stability .

Miconazole vs. Econazole :

  • Miconazole shows broader antifungal coverage but lower solubility, necessitating topical formulations .
  • Econazole’s 4-chloro substituent enhances bioavailability, making it effective at lower doses .

Fenticonazole vs. Sertaconazole :

  • Fenticonazole’s sulfanyl group improves resistance profiles against azole-resistant Candida strains .
  • Sertaconazole’s benzothiophene moiety increases retention in keratinized tissues, prolonging action .

Biological Activity

1-[(2RS)-2-Benzyloxy-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole Nitrate, commonly referred to as Miconazole Impurity H, is a compound of significant interest due to its biological activity, particularly in the fields of antifungal and antibacterial research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16Cl2N2O
  • Molar Mass : 347.24 g/mol
  • Density : 1.25 g/cm³ (predicted)
  • Boiling Point : 510.9 °C (predicted)
  • Solubility : Slightly soluble in DMSO and ethyl acetate
  • pKa : 6.72 (predicted)

The compound exhibits its biological activity primarily through the inhibition of fungal ergosterol synthesis, a critical component of fungal cell membranes. This mechanism is similar to that of other imidazole derivatives, which disrupt cellular integrity and function.

Antifungal Activity

Numerous studies have demonstrated the antifungal efficacy of this compound against various fungal strains. The compound has shown potent activity against:

  • Candida albicans
  • Aspergillus niger

In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested .

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as:

  • Staphylococcus aureus
  • Streptococcus pneumoniae

Research indicates that the compound's antibacterial activity is comparable to established antibiotics, with IC50 values in the low micromolar range .

Study 1: Antifungal Evaluation

A study conducted by Lloyd et al. synthesized various imidazole derivatives, including this compound. The results indicated a substantial reduction in fungal growth at concentrations as low as 0.5 µg/mL, demonstrating its potential as an effective antifungal agent .

Study 2: Antibacterial Properties

In another investigation, Wang et al. evaluated the antibacterial properties of this compound against multiple bacterial strains. The findings revealed that it inhibited bacterial growth effectively at concentrations similar to those used for conventional antibiotics .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 ValuesReference
This compoundAntifungal0.5 - 8 µg/mL
MiconazoleAntifungal0.25 - 4 µg/mL
FluconazoleAntifungal0.5 - 16 µg/mL
VancomycinAntibacterial<1 µg/mL
PenicillinAntibacterial<0.5 µg/mL

Q & A

Advanced Research Question

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration by comparing experimental and computed spectra .
  • X-ray crystallography : Resolve crystal packing differences, as demonstrated in imidazole analogs .

What analytical techniques are recommended for quantifying this compound as an impurity in Miconazole Nitrate formulations?

Basic Research Question

  • HPLC-UV : Employ C18 columns with mobile phases like methanol:water (70:30) at 254 nm, validated per ICH guidelines .
  • LC-MS/MS : Detect trace impurities using MRM transitions specific to the benzyloxy and dichlorophenyl fragments .
  • Spectrophotometry : Extractive methods using ion-pair reagents for nitrate quantification .

How does the compound’s solubility profile affect its behavior in pharmaceutical matrices?

Basic Research Question

  • Low aqueous solubility : Practically insoluble in water, requiring co-solvents (e.g., ethanol, DMF) for dissolution studies .
  • Formulation impact : Hydrophobic interactions may lead to aggregation in topical creams, necessitating surfactants like polysorbate 80 .

What strategies resolve discrepancies in reported solubility data for this compound?

Advanced Research Question

  • Standardized protocols : Adopt USP/Ph.Eur. dissolution apparatus and temperature controls (25°C ± 0.5°C) .
  • High-throughput screening : Use automated platforms to test solubility across pH 1–10 and solvent mixtures .
  • Molecular dynamics simulations : Predict solubility via solvation free energy calculations .

How can computational modeling predict the compound’s binding affinity to fungal cytochrome P450 enzymes?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to model interactions with CYP51 (lanosterol 14α-demethylase), focusing on imidazole’s coordination to heme iron .
  • MD simulations : Assess binding stability over 100 ns trajectories with AMBER force fields .
  • QSAR models : Corrogate substituent effects (e.g., dichlorophenyl groups) on antifungal activity .

What structural features influence the compound’s potential antifungal activity?

Basic Research Question

  • Imidazole ring : Essential for inhibiting ergosterol biosynthesis via CYP51 binding .
  • Dichlorophenyl groups : Enhance lipophilicity and membrane penetration .
  • Benzyloxy moiety : Modulates steric hindrance and metabolic stability .

How should forced degradation studies assess the stability of Miconazole Nitrate containing this impurity?

Advanced Research Question

  • Stress conditions : Expose to heat (80°C), humidity (75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis .
  • Degradation pathways : Monitor nitrate group reduction and benzyloxy cleavage via LC-MS .
  • Kinetic analysis : Calculate activation energy (Ea) using Arrhenius plots for shelf-life predictions .

What crystallographic techniques characterize imidazole derivatives like this compound?

Advanced Research Question

  • Single-crystal XRD : Resolve hydrogen bonding networks (e.g., imidazole N–H⋯O interactions) .
  • PXRD : Compare experimental and simulated patterns to confirm polymorphic purity .
  • Thermal analysis : DSC/TGA to study phase transitions and nitrate decomposition (~200°C) .

How can spectroscopic data confirm the compound’s identity?

Basic Research Question

  • 1H/13C NMR : Assign peaks for dichlorophenyl (δ 7.2–7.8 ppm) and imidazole (δ 7.1–7.3 ppm) protons .
  • FTIR : Identify nitrate stretches (1380–1340 cm⁻¹) and benzyloxy C–O–C (1250 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 410.25 (C18H17Cl2N3O4) with isotopic Cl patterns .

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